molecular formula C7H5N3O3 B8711538 3-Methoxy-4-nitropicolinonitrile

3-Methoxy-4-nitropicolinonitrile

Cat. No.: B8711538
M. Wt: 179.13 g/mol
InChI Key: VJCLVBAMDYFTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-nitropicolinonitrile is a pyridine-based nitrile derivative with a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the pyridine ring. Its molecular formula is C₇H₅N₃O₃, with a molecular weight of 179.14 g/mol. The compound is characterized by its electron-deficient pyridine core, which is further polarized by the electron-withdrawing nitro and nitrile groups.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-methoxy-4-nitropyridine-2-carbonitrile

InChI

InChI=1S/C7H5N3O3/c1-13-7-5(4-8)9-3-2-6(7)10(11)12/h2-3H,1H3

InChI Key

VJCLVBAMDYFTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-nitropicolinonitrile typically involves multi-step reactions starting from readily available pyridine derivativesThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-nitropicolinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the cyano, methoxy, and nitro groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to 3-Methoxy-4-nitropicolinonitrile, differing in substituent groups, ring systems, or reaction pathways:

Pyridine Derivatives with Nitro and Methoxy Groups
Compound Name CAS No. Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound N/A 3-OCH₃, 4-NO₂, 2-CN C₇H₅N₃O₃ 179.14 High polarity; potential pharmaceutical intermediate (inferred)
2-Chloro-4-methoxy-3-nitropyridine 179056-94-1 2-Cl, 4-OCH₃, 3-NO₂ C₆H₅ClN₂O₃ 188.57 Chlorine substituent enhances reactivity in nucleophilic substitutions; used in cross-coupling reactions
6-Amino-5-nitropicolinonitrile N/A 5-NO₂, 6-NH₂, 2-CN C₇H₅N₅O₂ 191.15 Amino group introduces basicity; nitro group enables reduction to amines for further functionalization

Key Differences :

  • Functional Group Reactivity: The amino group in 6-Amino-5-nitropicolinonitrile allows for diazotization or amide formation, whereas the methoxy group in the target compound may participate in demethylation or ether cleavage reactions .
Benzonitrile Analogs
Compound Name CAS No. Substituents (Benzene Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Methoxy-4-nitrobenzonitrile 177476-75-4 3-OCH₃, 4-NO₂, 1-CN C₈H₆N₂O₃ 178.15 Melting point: 125–126°C; used as a precursor in dye synthesis

Key Differences :

  • Ring System: The pyridine ring in this compound is more electron-deficient than the benzene ring in its benzonitrile analog, affecting solubility (e.g., pyridine derivatives often exhibit higher water solubility) and electrophilic substitution patterns.
  • Stability : Nitro groups on pyridine may enhance thermal stability compared to benzene analogs due to resonance effects .
Other Nitrile-Containing Compounds
Compound Name CAS No. Structure Key Differences from Target Compound
2-(3-Chloro-4-methoxybenzylidene)malononitrile N/A Benzylidene-malononitrile conjugate Contains conjugated nitriles; used in polymer research
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile N/A Pyran ring with nitrile and acetyl groups Heterocyclic diversity; furan and pyran rings offer distinct electronic profiles

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